molecular formula C23H19ClN2OS B2793813 2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226442-75-6

2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2793813
CAS No.: 1226442-75-6
M. Wt: 406.93
InChI Key: SRKFQCFHBRMHNL-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound notable for its intriguing chemical structure and diverse applications. This compound integrates functional groups such as benzylthio, chlorophenyl, and methoxyphenyl into a single imidazole framework, rendering it significant in various fields ranging from organic synthesis to medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Synthesis

    • Benzylthiol: and 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole are the primary reagents.

    • Step 1: : Nucleophilic substitution where benzylthiol reacts with a suitable chlorophenylimidazole precursor under basic conditions, typically using sodium or potassium carbonate as the base and a polar solvent like dimethylformamide (DMF).

    • Step 2: : Reflux the reaction mixture to facilitate the substitution process, often lasting several hours to ensure complete reaction.

Industrial Production Methods

Industrial-scale synthesis follows similar steps but emphasizes optimization for yield and purity. This involves:

  • Large-scale reactors: for maintaining consistent reaction conditions.

  • Automated systems: to regulate temperature and solvent addition precisely.

  • Purification techniques: like recrystallization or chromatography to achieve high-purity end products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • This compound can undergo oxidation reactions, transforming the sulfide group into sulfoxide or sulfone derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction

    • The compound’s nitro or other reducible groups can be reduced using reagents like sodium borohydride or hydrogenation over palladium catalysts.

  • Substitution

    • Electrophilic aromatic substitution reactions can occur, especially at the phenyl rings, using various electrophiles under controlled conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, palladium catalysts.

  • Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).

  • Bases: : Sodium carbonate, potassium carbonate.

Major Products Formed

  • Sulfoxides: and sulfones in oxidation reactions.

  • Reduced nitro derivatives: and corresponding amines in reduction reactions.

  • Substituted derivatives: in electrophilic aromatic substitution.

Scientific Research Applications

2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole exhibits versatility in scientific research applications:

  • Chemistry

    • Serves as a building block in the synthesis of more complex organic molecules.

    • Acts as a ligand in coordination chemistry for the development of new catalysts.

  • Biology

    • Used in biochemical assays to study enzyme interactions due to its diverse functional groups.

    • Investigated for its potential antibacterial and antifungal properties.

  • Medicine

    • Explored as a lead compound in drug discovery, particularly in designing anti-inflammatory and anticancer agents.

    • Utilized in medicinal chemistry to develop analogs with enhanced therapeutic properties.

  • Industry

    • Employed in material science for creating novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is context-dependent, influenced by its application:

  • Enzyme Inhibition: : By interacting with enzyme active sites, the compound can modulate enzyme activity, potentially leading to therapeutic effects.

  • Signal Pathways: : The compound's interaction with cellular receptors and proteins influences various signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is compared with similar imidazole derivatives, such as:

  • 2-(benzylthio)-1-phenyl-5-(4-methoxyphenyl)-1H-imidazole: : Lacks the chlorophenyl group, resulting in different reactivity and biological activity.

  • 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: : Missing the methoxyphenyl group, which influences its chemical properties and application scope.

  • 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylthio-1H-imidazole: : Variation in the thio group impacts the compound's overall chemical behavior and interaction with biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-27-21-13-7-18(8-14-21)22-15-25-23(28-16-17-5-3-2-4-6-17)26(22)20-11-9-19(24)10-12-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKFQCFHBRMHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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